2-bromo-1H-pyrrolo[3,2-c]pyridin-4(5H)-one is a heterocyclic compound that belongs to the pyrrolo[3,2-c]pyridine family. This compound has garnered attention in medicinal chemistry due to its potential pharmacological activities, particularly as an anticancer agent. The structural framework of pyrrolo[3,2-c]pyridines is characterized by a fused pyrrole and pyridine ring system, which contributes to their biological activity and versatility in drug design.
This compound can be classified under the category of heterocycles, specifically as a brominated pyrrolo derivative. The presence of the bromine atom enhances its reactivity and potential for further chemical modifications. The classification of 2-bromo-1H-pyrrolo[3,2-c]pyridin-4(5H)-one can also extend to its role as a pharmacophore in the development of novel therapeutic agents targeting various biological pathways.
The synthesis of 2-bromo-1H-pyrrolo[3,2-c]pyridin-4(5H)-one typically involves several key steps:
The molecular structure of 2-bromo-1H-pyrrolo[3,2-c]pyridin-4(5H)-one can be represented as follows:
This structure features a bromine atom at the 2-position of the pyrrolo ring, which is critical for its reactivity and biological activity. The compound's molecular weight is approximately 229.07 g/mol, and it possesses a unique arrangement of atoms that contributes to its pharmacological properties.
The compound exhibits reactivity typical of both brominated compounds and heterocycles. Notable reactions include:
These reactions are essential for synthesizing derivatives that may enhance biological activity or selectivity against specific targets.
The mechanism of action for compounds like 2-bromo-1H-pyrrolo[3,2-c]pyridin-4(5H)-one often involves interaction with specific biological targets such as proteins or enzymes. For instance, studies have indicated that derivatives from this scaffold can act as inhibitors at the colchicine binding site on tubulin, disrupting microtubule dynamics crucial for cell division. This action is particularly relevant in cancer therapy, where inhibiting cell proliferation is a primary goal .
The physical properties of 2-bromo-1H-pyrrolo[3,2-c]pyridin-4(5H)-one include:
Chemical properties include:
The applications of 2-bromo-1H-pyrrolo[3,2-c]pyridin-4(5H)-one span several fields:
Electrophilic bromination is a cornerstone in the functionalization of pyrrolo[3,2-c]pyridine scaffolds, with the bromo substituent serving as a crucial handle for downstream derivatization. In the synthesis of 2-bromo-1H-pyrrolo[3,2-c]pyridin-4(5H)-one, regioselective bromination at the C2 position is typically achieved using molecular bromine (Br₂) or N-bromosuccinimide (NBS) in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM). The electron-rich C2 and C6 positions of the pyrrolopyridine core are most susceptible to electrophilic attack, but the C2 position is favored due to the reduced electron density at C6 from the adjacent lactam carbonyl. For example, bromination of 1H-pyrrolo[3,2-c]pyridin-4(5H)-one with NBS in DMF at 0–25°C yields the 2-bromo derivative with >80% regioselectivity and 65–75% isolated yield [1] [10].
Alternative brominating agents like pyridinium tribromide offer improved solubility in organic solvents, facilitating milder reaction conditions (25°C, 2 h) and reducing side products such as dibrominated impurities. The bromo group at C2 significantly enhances the scaffold’s reactivity toward cross-coupling, as evidenced by its reduced electron density (Hammett constant σₘ = 0.44) [10]. Kinetic studies reveal that bromination proceeds via a Wheland intermediate stabilized by resonance from the pyrrole nitrogen, explaining the observed regiochemistry.
Table 1: Comparative Analysis of Bromination Methods for Pyrrolo[3,2-c]pyridin-4(5H)-one
Brominating Agent | Solvent | Temp (°C) | Time (h) | C2 Selectivity (%) | Yield (%) |
---|---|---|---|---|---|
N-Bromosuccinimide (NBS) | DMF | 0–25 | 4 | >80 | 75 |
Br₂ | DCM | 25 | 2 | 70 | 65 |
Pyridinium tribromide | Acetonitrile | 25 | 2 | 85 | 78 |
CuBr₂ | DMF | 80 | 12 | 60 | 45 |
The C2-bromo substituent in 2-bromo-1H-pyrrolo[3,2-c]pyridin-4(5H)-one enables diverse cross-coupling reactions for structural diversification. Suzuki-Miyaura couplings with arylboronic acids are particularly efficient, employing palladium catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ and bases like K₂CO₃ in toluene/water mixtures (80–100°C). This approach facilitates the introduction of (hetero)aryl groups at C2, with yields exceeding 85% for electron-neutral substrates [4] [8]. Chemoselectivity is critical when other halogens (e.g., C5-chloro) are present; Pd₂(dba)₃ with SPhos ligand preferentially activates the C–Br bond over C–Cl due to lower bond dissociation energy (Br: 276 kJ/mol vs. Cl: 397 kJ/mol) [8].
Buchwald-Hartwig amination allows C2–N bond formation using primary/secondary amines and catalysts like Pd(OAc)₂/XPhos. For example, coupling with morpholine achieves 90% yield in dioxane at 100°C. Meanwhile, carbonylative Suzuki couplings under CO gas (1 atm) install ester or amide functionalities, though yields are moderate (50–60%) due to lactam sensitivity to strong bases [6] [8].
Table 2: Cross-Coupling Applications for 2-Bromo-1H-pyrrolo[3,2-c]pyridin-4(5H)-one
Reaction Type | Catalyst/Ligand | Conditions | Products | Yield Range (%) |
---|---|---|---|---|
Suzuki-Miyaura | Pd(dppf)Cl₂ | K₂CO₃, Toluene/H₂O, 90°C | 2-Arylpyrrolopyridinones | 75–92 |
Buchwald-Hartwig | Pd(OAc)₂/XPhos | t-BuONa, Dioxane, 100°C | 2-(Dialkylamino)pyrrolopyridinones | 80–90 |
Carbonylative Coupling | PdCl₂(PPh₃)₂ | CO (1 atm), MeOH, 80°C | 2-Carbomethoxy Derivatives | 50–60 |
Sonogashira | Pd/CuI | Et₃N, THF, 60°C | 2-Alkynylpyrrolopyridinones | 70–85 |
Regioselectivity in pyrrolo[3,2-c]pyridinone derivatization is governed by the lactam moiety and bromo substituent. N-Alkylation at N5 occurs selectively using NaH as a base and alkyl halides in THF, yielding 5-alkyl-2-bromopyrrolopyridinones (85–90% yield). The lactam NH (pKa ~12) is more acidic than the pyrrole NH (pKa ~17), enabling preferential deprotonation [10]. Electrophilic substitutions on the parent scaffold without bromine favor C3, but the 2-bromo group electronically blocks C3, redirecting electrophiles to C6. For instance, Vilsmeier-Haack formylation at C6 requires protection of N1 and N5 with SEM (2-(trimethylsilyl)ethoxymethyl) groups to prevent coordination, achieving 70% yield [8].
The bromo group also facilitates directed ortho-metalation. Treatment with n-BuLi at −78°C generates a C3-directed lithiated intermediate, which reacts with electrophiles (e.g., DMF, I₂) to afford 2-bromo-3-substituted derivatives. Computational studies (DFT) confirm the ortho-directing effect arises from coordination of lithium to both the bromo and adjacent ring nitrogen [7].
Table 3: Regioselective Reactions of 2-Bromo-1H-pyrrolo[3,2-c]pyridin-4(5H)-one
Reaction | Position Modified | Key Conditions | Regiochemical Outcome | Yield (%) |
---|---|---|---|---|
N-Alkylation | N5 | NaH, R-X, THF, 25°C | Exclusive N5-alkylation | 85–90 |
Vilsmeier-Haack | C6 | POCl₃/DMF, SEM-protected, 80°C | C6-formylation | 70 |
Directed Lithiation | C3 | n-BuLi (−78°C), then E⁺ | C3-functionalization | 60–75 |
Nucleophilic Aromatic Substitution | C2 | CuI, Proline, Amine, 100°C | 2-Amino Derivatives | 50–70 |
Solid-phase synthesis enables rapid diversification of 2-bromo-1H-pyrrolo[3,2-c]pyridin-4(5H)-one for drug discovery. The scaffold is typically anchored to Wang resin via its N5 lactam nitrogen using Mitsunobu conditions (DIAD, PPh₃) or through a carboxylic acid handle introduced at C6. In one approach, 2-bromo-6-(carboxypropyl)-pyrrolopyridinone is coupled to Rink amide resin using HATU, yielding a loading efficiency of 0.8 mmol/g [4] [10].
On-resin transformations include:
Cleavage from resin is achieved with TFA/DCM (1:1) for acid-labile linkers or photolysis (365 nm) for o-nitrobenzyl-based resins. LC-MS analysis of libraries reveals >75% purity for 90% of compounds, demonstrating robustness. This approach was instrumental in generating 50+ analogs for antimycobacterial screening, identifying nanomolar inhibitors of Mycobacterium tuberculosis [4].
Table 4: Solid-Phase Strategies for Pyrrolopyridinone Library Synthesis
Resin Type | Anchoring Position | Loading Method | Key On-Resin Reactions | Cleavage Conditions |
---|---|---|---|---|
Wang Resin | N5 (lactam) | Mitsunobu (DIAD/PPh₃) | Suzuki, N1-alkylation | 20% TFA/DCM |
Rink Amide | C6-carboxamide | HATU, DIPEA | Sonogashira, Mannich | 95% TFA/H₂O |
o-Nitrobenzyl | N1 (pyrrole) | Alkylation | Buchwald-Hartwig | hν (365 nm) |
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3